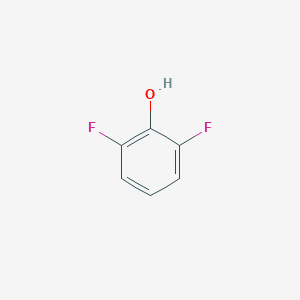

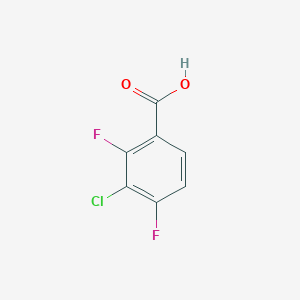

Acide 3-chloro-2,4-difluorobenzoïque

Vue d'ensemble

Description

3-Chloro-2,4-difluorobenzoic acid is a halogenated benzoic acid derivative that is not directly discussed in the provided papers. However, related compounds such as 2-chloro-4,5-difluorobenzoic acid , 2-chloro-6-fluorobenzoic acid , and various other chloro-difluorobenzoic acids have been studied. These compounds are structurally similar and are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals.

Synthesis Analysis

The synthesis of chloro-difluorobenzoic acid derivatives can involve multiple steps, including nitration, selective reduction, diazotization, chlorination , and Sandmeyer reactions . For example, 5-chloro-2,3,4-trifluorobenzoic acid was synthesized from commercially available 2,3,4,5-trifluorobenzoic acid with an excellent yield . Similarly, 4-chloro-2,5-difluorobenzoic acid was synthesized from 2,5-difluoroaniline through a sequence of reactions, including bromination and Grignard reaction, with the final product having a purity of 99.16% .

Molecular Structure Analysis

The molecular structure of chloro-difluorobenzoic acid derivatives can be analyzed using techniques such as NMR, single crystal x-ray diffraction , and density functional theory (DFT) calculations . For instance, the carboxyl group of 3-chloro-2,4,5-trifluorobenzoic acid is twisted relative to the benzene ring, as revealed by x-ray diffraction . DFT calculations can provide insights into the optimized molecular geometries, vibrational frequencies, and thermodynamic properties of these compounds .

Chemical Reactions Analysis

Chloro-difluorobenzoic acids can participate in various chemical reactions due to their reactive functional groups. They can serve as building blocks for heterocyclic oriented synthesis (HOS), leading to the formation of nitrogenous heterocycles . Additionally, they can undergo reactions with hydroxylamine to synthesize novel isoxazole and chromone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-difluorobenzoic acid derivatives can be characterized using techniques such as liquid chromatography (LC) for impurity determination , vibrational spectroscopy for molecular analysis , and computational methods for predicting properties like hyperpolarizability and molecular electrostatic potential . These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications.

Applications De Recherche Scientifique

Recherche pharmaceutique

Acide 3-chloro-2,4-difluorobenzoïque : est un intermédiaire précieux dans la synthèse de divers composés pharmaceutiques. Sa structure fluorée le rend particulièrement utile pour créer des molécules ayant une activité biologique et une stabilité métabolique améliorées . Il sert de précurseur pour la synthèse de dérivés d'acides quinoléine-3-carboxyliques, qui sont importants pour le développement d'agents antibactériens .

Chimie agricole

En agriculture, This compound peut être utilisé pour développer de nouveaux pesticides et herbicides. La présence d'atomes d'halogène dans la structure du composé est cruciale pour créer des ingrédients actifs qui ciblent des ravageurs ou des mauvaises herbes spécifiques sans affecter les cultures .

Science des matériaux

Ce composé trouve des applications en science des matériaux en raison de son potentiel en tant que bloc de construction pour des matériaux avancés. Sa structure chimique permet la création de polymères et de revêtements ayant des propriétés spécifiques, telles qu'une résistance accrue à la chaleur et aux produits chimiques .

Synthèse chimique

This compound : joue un rôle essentiel dans la synthèse chimique en tant qu'intermédiaire pour diverses réactions organiques. Il est utilisé dans la préparation de composés organiques plus complexes par des procédés tels que les substitutions aromatiques et les réactions de carbonylation .

Science de l'environnement

La science de l'environnement bénéficie de l'utilisation de This compound dans l'étude des produits de dégradation des polluants environnementaux. Il peut servir d'étalon pour les méthodes analytiques qui mesurent la présence de composés organiques fluorés dans l'environnement .

Chimie analytique

En chimie analytique, This compound est utilisé comme réactif en chromatographie et en spectrométrie de masse pour la quantification et l'identification de mélanges complexes. Sa structure unique aide à la séparation et à l'analyse des substances dans divers échantillons .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that the compound is used as a biochemical reagent in life science research .

Mode of Action

It is known that benzoic acid derivatives can participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . The presence of chlorine and fluorine atoms on the benzene ring may influence these reactions, potentially altering the compound’s interaction with its targets .

Result of Action

As a biochemical reagent, it is likely used to probe specific biological processes or pathways in life science research .

Propriétés

IUPAC Name |

3-chloro-2,4-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYZTZAEZMCPSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378531 | |

| Record name | 3-Chloro-2,4-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154257-75-7 | |

| Record name | 3-Chloro-2,4-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2,4-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the synthetic route for producing 3-chloro-2,4-difluorobenzoic acid as described in the research?

A1: The synthesis of 3-chloro-2,4-difluorobenzoic acid starts with 2,6-difluoroaniline as the primary material []. The process involves a series of reactions, including:

Q2: How was the structure of the synthesized 3-chloro-2,4-difluorobenzoic acid confirmed?

A2: The structure of the synthesized 3-chloro-2,4-difluorobenzoic acid was verified using spectroscopic techniques. Mass Spectrometry (MS) and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy were employed to confirm the identity and purity of the final product [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B125423.png)